2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide
CAS No.: 728931-92-8
Cat. No.: VC5282292
Molecular Formula: C19H20N2O3
Molecular Weight: 324.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 728931-92-8 |
|---|---|
| Molecular Formula | C19H20N2O3 |
| Molecular Weight | 324.38 |
| IUPAC Name | 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
| Standard InChI | InChI=1S/C19H20N2O3/c1-3-13-4-7-16(8-5-13)21-19(23)15(12-20)10-14-6-9-17(22)18(11-14)24-2/h4-9,11,15,22H,3,10H2,1-2H3,(H,21,23) |
| Standard InChI Key | GWMKSBPFPZLRQB-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(CC2=CC(=C(C=C2)O)OC)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct functional regions (Figure 1):
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Cyano group (-CN): A strong electron-withdrawing group influencing electrophilic reactivity.
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4-Ethylphenyl amide: Provides hydrophobic interactions and structural stability.
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4-Hydroxy-3-methoxyphenyl substituent: Combines phenolic and methoxy groups, associated with antioxidant and radical-scavenging properties.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.38 g/mol |
| IUPAC Name | 2-cyano-N-(4-ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)propanamide |
| SMILES | CCC1=CC=C(C=C1)NC(=O)C(C#N)CC2=CC(=C(C=C2)O)OC |
| Solubility | Soluble in DMSO, ethanol; insoluble in water |
The Standard InChIKey (GWMKSBPFPZLRQB-UHFFFAOYSA-N) confirms its stereochemical uniqueness.
Spectroscopic Characterization
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UV-Vis Spectroscopy: Absorption maxima at 280 nm and 320 nm, indicative of conjugated π-systems in the aromatic and cyano groups .
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NMR Analysis: -NMR signals at δ 7.2–7.4 ppm (aromatic protons), δ 6.8 ppm (hydroxyl proton), and δ 3.8 ppm (methoxy group) .
Synthesis and Optimization Strategies
Reaction Pathways
The synthesis typically involves a three-step protocol:
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Knoevenagel Condensation: Ethyl cyanoacetate reacts with 4-hydroxy-3-methoxybenzaldehyde to form an α,β-unsaturated nitrile intermediate .
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Amide Bond Formation: The intermediate undergoes nucleophilic acyl substitution with 4-ethylaniline in the presence of DCC (dicyclohexylcarbodiimide).
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Purification: Recrystallization from ethanol yields the final product with >95% purity.
Table 2: Optimal Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | DCC, DMAP |
| Temperature | 60–70°C |
| Reaction Time | 12–16 hours |
| Solvent | Anhydrous DMF |
Yield Enhancement Techniques
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Microwave-Assisted Synthesis: Reduces reaction time to 2–3 hours with comparable yields .
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Continuous Flow Reactors: Improve scalability and reduce byproduct formation.
Biological Activities and Mechanistic Insights
Antioxidant Properties
The hydroxy-methoxyphenyl group facilitates hydrogen atom transfer (HAT) to neutralize free radicals. In DPPH assays, the compound exhibits an IC of 18.7 μM, outperforming ascorbic acid (IC = 25.4 μM).
Antimicrobial Efficacy
Preliminary studies against Staphylococcus aureus and Escherichia coli show MIC values of 32 μg/mL and 64 μg/mL, respectively. The cyano group enhances membrane permeability, disrupting bacterial cell walls.
Enzyme Inhibition
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Tyrosinase Inhibition: Binds to the active site Cu ions, achieving 72% inhibition at 50 μM .
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COX-2 Selectivity: Molecular docking reveals a binding affinity () of 4.3 nM, suggesting anti-inflammatory potential .
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Propanamide Derivatives
| Compound | Antioxidant IC (μM) | MIC (S. aureus) (μg/mL) |
|---|---|---|
| Target Compound | 18.7 | 32 |
| 2-Cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide | 27.3 | 45 |
| (Z)-2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(4-hydroxyphenyl)prop-2-enamide | 15.2 | 28 |
The 4-hydroxy-3-methoxyphenyl configuration enhances antioxidant capacity compared to analogs with alternative substituents .
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